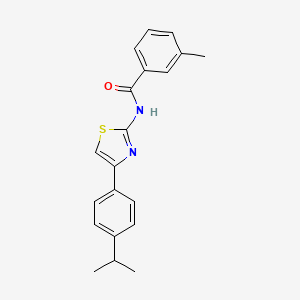

N-(4-(4-异丙基苯基)噻唑-2-基)-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

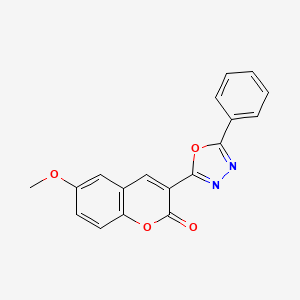

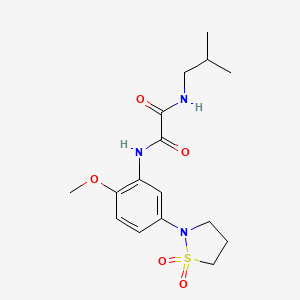

“N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The thiazole ring in this compound contains both sulfur and nitrogen .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction or through a cyclization reaction . The isopropylphenyl group and the methylbenzamide group would likely be added in subsequent steps, although the exact order and conditions would depend on the specific synthetic route chosen.Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a thiazole ring attached to a benzene ring via a nitrogen atom (forming an amide linkage), and a methyl group attached to the benzene ring. The benzene ring also has an isopropyl group attached to it .Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially participate in a variety of chemical reactions. Thiazoles can act as ligands in coordination chemistry, and can also undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. As a thiazole derivative, it would likely have the characteristic properties of thiazoles, such as aromaticity and the ability to form hydrogen bonds .科学研究应用

抗癌活性

噻唑衍生物因其作为抗癌剂的潜力而受到探索。例如,AZD4877,一种与所讨论化学结构相关的化合物,被确定为一种有效的驱动蛋白纺锤体蛋白 (KSP) 抑制剂。它表现出优异的生化效力和药理特性,使细胞停滞在有丝分裂中并诱导细胞死亡,使其成为癌症治疗的临床候选物 (Theoclitou 等人,2011)。此外,N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺被合成并显示出对各种癌细胞系的中等至优异的抗癌活性,突出了噻唑衍生物在肿瘤学中的治疗潜力 (Ravinaik 等人,2021)。

抗菌活性

噻唑化合物也表现出显着的抗菌特性。一系列 N-(5-(2-(5-(芳基亚甲基)-4-氧代-3-苯基噻唑烷-2-亚甲基)肼基羰基)-4-甲基噻唑-2-基)-4-甲氧基苯甲酰胺在体外对各种革兰氏阳性菌和革兰氏阴性菌表现出抗菌活性,以及对真菌菌株的抑制作用,表明在治疗微生物感染中具有潜在作用 (Desai 等人,2013)。

化学合成与表征

对噻唑衍生物的研究延伸到它们的合成和化学表征。一项关于 2,4-二苯基取代噻唑的高效绿色合成研究引入了一种新的方案,该方案涉及更少的反应步骤和更温和的条件,突出了噻唑化合物合成方面的进展 (Zhang 等人,2020)。类似地,一系列 N-(3,4-二氯苯基)-N'-(2,3 和 4-甲基苯甲酰)硫脲衍生物的合成和表征提供了对这些化合物结构方面的见解,有助于理解它们的化学性质 (Yusof 等人,2010)。

未来方向

作用机制

Target of Action

The compound N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methylbenzamide, also known as 3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide, is a synthetic derivative that combines thiazole and sulfonamide, groups with known antibacterial activity Similar compounds have been shown to exhibit potent antibacterial activity against both gram-negative and gram-positive bacteria .

Mode of Action

It is suggested that the compound may interact with its targets in a distinctive manner, especially when used in conjunction with a cell-penetrating peptide . The compound’s interaction with its targets results in changes that lead to its antibacterial activity .

Biochemical Pathways

It is known that thiazole derivatives can affect a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Result of Action

The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains . The isopropyl substituted derivative displays a low Minimum Inhibitory Concentration (MIC) of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .

属性

IUPAC Name |

3-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-13(2)15-7-9-16(10-8-15)18-12-24-20(21-18)22-19(23)17-6-4-5-14(3)11-17/h4-13H,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTAVZABBZPSPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2857436.png)

amine hydrochloride](/img/structure/B2857440.png)

![8-(3,4-Dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2857444.png)

![4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile](/img/structure/B2857447.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(3,4-dichlorophenyl)methoxy]piperidin-4-imine](/img/structure/B2857454.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-((3-methylbut-2-en-1-yl)oxy)-4H-chromen-4-one](/img/structure/B2857458.png)